

# S49076 Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | (Z)-S49076 hydrochloride |           |
| Cat. No.:            | B610633                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

S49076 hydrochloride is a potent, orally bioavailable, ATP-competitive multi-target tyrosine kinase inhibitor.[1] It was identified through a dedicated medicinal chemistry program aimed at discovering selective inhibitors of the MET receptor tyrosine kinase, and was subsequently found to also potently inhibit AXL/MER and FGFR1/2/3 kinases.[2] This unique selectivity profile has positioned S49076 as a promising therapeutic agent for cancers where these signaling pathways are dysregulated, particularly in the context of acquired resistance to other targeted therapies.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of S49076 hydrochloride.

## **Discovery of S49076 Hydrochloride**

The discovery of S49076 was the result of a structure-based drug design and medicinal chemistry effort to identify potent and selective inhibitors of the MET tyrosine kinase. Aberrant MET signaling is a known driver of tumor progression in various human cancers.[2] The program utilized structural biology and molecular modeling to optimize lead compounds for potent and selective inhibition of the MET ATP binding pocket. This process led to the identification of S49076, which demonstrated potent inhibition not only of MET but also of the AXL/MER and FGFR families of receptor tyrosine kinases.[3]



## Synthesis of S49076 Hydrochloride

The hydrochloride salt of S49076 is synthesized according to the methods outlined in patent WO2011015728 A1. While the full patent provides extensive detail, the core synthesis involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

Further detailed synthetic schemes and procedures would be elaborated here based on the full patent text.

## **Mechanism of Action**

S49076 is an ATP-competitive inhibitor of MET, AXL, MER, and FGFR1/2/3 tyrosine kinases.[1] By binding to the ATP pocket of these kinases, S49076 prevents their autophosphorylation and subsequent activation of downstream signaling pathways. These pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK cascades, are crucial for promoting cell proliferation, survival, migration, and angiogenesis.

## **Signaling Pathway Inhibition**

The following diagram illustrates the key signaling pathways inhibited by S49076.





Click to download full resolution via product page

Caption: S49076 inhibits MET, AXL, and FGFR signaling pathways.



## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo activities of S49076 hydrochloride.

**Table 1: In Vitro Kinase Inhibition** 

| Kinase Target | IC50 (nmol/L) |
|---------------|---------------|
| MET           | <20[4]        |
| AXL           | <20[4]        |
| MER           | <20[4]        |
| FGFR1         | <20[4]        |
| FGFR2         | <20[4]        |
| FGFR3         | <20[4]        |
| VEGFR2        | 1900          |

**Table 2: Cellular Activity** 

| Cell Line                 | Assay                 | IC50 (nmol/L) |
|---------------------------|-----------------------|---------------|
| H441                      | MET Phosphorylation   | 2[5]          |
| H441                      | GAB1 Phosphorylation  | 1[5]          |
| GTL-16                    | MET Phosphorylation   | 3[4][5]       |
| Human AXL-expressing MEFs | AXL Phosphorylation   | 56[5]         |
| RT-112                    | FGFR3 Phosphorylation | 200           |
| HLE Cells                 | Colony Formation      | Not specified |
| JHH2, JHH4, JHH6 Cells    | Colony Formation      | Not specified |
| MDA-MB-231                | AKT Phosphorylation   | Not specified |

## Table 3: In Vivo Pharmacodynamics in GTL-16 Xenografts



| Dose (mg/kg) | Time Post-treatment<br>(hours) | MET Phosphorylation<br>Inhibition (%) |
|--------------|--------------------------------|---------------------------------------|
| 3.125        | 2                              | >80                                   |
| 3.125        | 6                              | >80                                   |
| 6.25         | 6                              | 95                                    |
| 6.25         | 16                             | 58                                    |

# Experimental Protocols Kinase Inhibition Assays (Radiometric)

Radiometric kinase assays were performed to determine the IC50 values of S49076 against a panel of kinases. The assays measure the incorporation of radiolabeled phosphate from  $[\gamma-33P]$ ATP into a substrate peptide.



Click to download full resolution via product page

Caption: Workflow for a radiometric kinase inhibition assay.

## **Cellular Phosphorylation Assays**

The inhibition of receptor tyrosine kinase phosphorylation in cells was assessed by Western blotting or ELISA.

#### General Protocol:

Cells were seeded in appropriate culture vessels and grown to a suitable confluency.



- · Cells were serum-starved overnight.
- Cells were pre-incubated with various concentrations of S49076 for 2 hours.
- Ligand (e.g., HGF, GAS6) was added to stimulate receptor phosphorylation for a short period (e.g., 10 minutes).
- Cells were lysed and protein concentration was determined.
- For Western blotting, equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total proteins of interest.
- For ELISA, specific kits were used to quantify the levels of phosphorylated and total proteins.
- Densitometric analysis of Western blots or absorbance readings from ELISA were used to determine IC50 values.

## **Cell Viability Assays**

The effect of S49076 on cell viability was determined using assays such as the MTT assay.

#### General Protocol:

- Cells were seeded in 96-well plates.
- After 24-48 hours, cells were treated with a range of S49076 concentrations.
- Plates were incubated for a defined period (e.g., 72-120 hours).
- MTT reagent was added to each well and incubated to allow for formazan crystal formation.
- The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).
- The absorbance was read at a specific wavelength (e.g., 570 nm) to determine cell viability.

## In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of S49076 was evaluated in mouse xenograft models.



#### General Protocol:

- Human tumor cells (e.g., GTL-16) were implanted subcutaneously into immunocompromised mice.
- When tumors reached a specified volume, mice were randomized into treatment groups.
- S49076 was administered orally at various doses and schedules.
- Tumor volume and body weight were measured regularly.
- For pharmacodynamic studies, tumors were collected at specific time points after treatment to assess target inhibition (e.g., MET phosphorylation) by Western blot or ELISA.

## **Clinical Development**

S49076 has been evaluated in Phase I clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other agents like bevacizumab.[1][6] These studies aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[1][6] While demonstrating a tolerable safety profile, single-agent activity was limited.[1] Pharmacokinetic and pharmacodynamic data from these trials support further investigation of S49076 in combination therapies.[1]

## Conclusion

S49076 hydrochloride is a novel multi-kinase inhibitor with potent activity against MET, AXL/MER, and FGFRs. Its discovery was driven by a rational, structure-based drug design approach. Preclinical studies have demonstrated its ability to inhibit key oncogenic signaling pathways, leading to anti-proliferative and anti-tumor effects in relevant cancer models. While clinical activity as a monotherapy appears limited, its mechanism of action and safety profile suggest potential for effective combination therapies in cancers with dysregulated MET, AXL, or FGFR signaling. Further clinical investigation is warranted to fully elucidate the therapeutic potential of S49076.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. First-in-human phase I study of oral S49076, a unique MET/AXL/FGFR inhibitor, in advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [S49076 Hydrochloride: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610633#s49076-hydrochloride-discovery-and-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





